(3-Fluorocyclopentyl)methanamine
Overview
Description
(3-Fluorocyclopentyl)methanamine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is characterized by a cyclopentane ring substituted with a fluorine atom and an amine group attached to a methylene bridge. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorocyclopentyl)methanamine typically involves the fluorination of cyclopentylmethanamine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorocyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopentylmethanamine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopentylmethanamine.
Substitution: Formation of substituted cyclopentylmethanamine derivatives.
Scientific Research Applications
(3-Fluorocyclopentyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluorocyclopentyl)methanamine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanamine: Lacks the fluorine substitution, resulting in different chemical and biological properties.
(3-Chlorocyclopentyl)methanamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
(3-Bromocyclopentyl)methanamine: Contains a bromine atom, which also alters its chemical behavior compared to the fluorinated compound.
Uniqueness
(3-Fluorocyclopentyl)methanamine is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, stability, and biological activity. Fluorine’s high electronegativity and small size allow it to influence the compound’s properties in ways that other halogens cannot, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3-fluorocyclopentyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGGIJQWMXVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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